Methyl 6-(bromomethyl)nicotinate
Overview
Description
“Methyl 6-(bromomethyl)nicotinate” is a compound made up of a methyl group, a bromomethyl group, and a nicotinic acid moiety . It has potential applications in pharmaceutical and chemical industries, as it may be used in the synthesis of various organic molecules . It is also a potential hypolipidemic agent and a nicotinic acid analog .
Synthesis Analysis
The synthesis of “Methyl 6-(bromomethyl)nicotinate” involves taking 6-methyl nicotinate as a raw material, using glacial acetic acid as a solvent, and reacting under the action of bromine and sodium acetate to generate 6-tribromomethyl nicotinate . The reaction mechanism for methyl 6-(bromomethyl)nicotinate is proposed to be via peroxide-mediated bromination .Molecular Structure Analysis
The molecular formula of “Methyl 6-(bromomethyl)nicotinate” is C8H8BrNO2 . The InChI code is 1S/C8H8BrNO2/c1-12-8(11)6-2-3-7(4-9)10-5-6/h2-3,5H,4H2,1H3 .Chemical Reactions Analysis
“Methyl 6-(bromomethyl)nicotinate” is a hydroxylate that has been postulated as a synthetic intermediate in the oxidation of catechol and phenol .Physical And Chemical Properties Analysis
“Methyl 6-(bromomethyl)nicotinate” has a molecular weight of 230.06 g/mol . It has a boiling point of 284.9±30.0℃ (760 Torr) and a flash point of 126.1±24.6℃ . The compound has a density of 1.533±0.06 g/cm3 (20 ºC 760 Torr) .Scientific Research Applications
Skin Penetration and Sensitive Skin
Research by Issachar et al. (1998) examined the cutaneous penetration of methyl nicotinate, focusing on how it impacts individuals with sensitive skin compared to those with normal skin. The study utilized laser Doppler perfusion imaging to measure the vasodilation induced by methyl nicotinate, revealing significant differences in the response between individuals with sensitive and normal skin. This research suggests the potential use of methyl nicotinate in understanding skin penetration dynamics in different skin types (Issachar et al., 1998).
Synthesis and Chemical Applications
In 1983, Newkome and Marston explored the synthesis of nicotinic acid crown ethers, highlighting the transformation of 2,6-Bis(bromomethyl)nicotinic oxazoline. This research provides insights into the complexation and reduction processes of these compounds, emphasizing the potential of methyl 6-(bromomethyl)nicotinate in synthesizing complex organic structures (Newkome & Marston, 1983).
Drug Synthesis and Development
A study by Mulder et al. (2013) highlighted the development of a safe and economical synthesis method for methyl 6-chloro-5-(trifluoromethyl)nicotinate. This compound is an intermediate in the synthesis of novel anti-infective agents, demonstrating the role of methyl 6-(bromomethyl)nicotinate derivatives in the pharmaceutical industry (Mulder et al., 2013).
Surfactant Effects on Drug Delivery
Ashton et al. (1992) investigated the impact of surfactants on the permeability of human skin, using methyl nicotinate as a model drug. This study contributes to understanding how methyl nicotinate can be used in studying the efficiency of transdermal drug delivery systems (Ashton et al., 1992).
Prostaglandins and Cutaneous Blood Flow
Wilkin et al. (1985) researched the effect of topically applied methyl nicotinate on local cutaneous erythema, providing insights into the role of prostaglandins in skin responses. This study is crucial for understanding the pharmacological effects of methyl nicotinate on skin blood flow and inflammation (Wilkin et al., 1985).
Cancer Research and Biomarkers
Shames et al. (2013) conducted research to identify predictive biomarkers for a novel nicotinamide phosphoribosyltransferase (NAMPT) inhibitor. This study highlights the role of methyl nicotinate derivatives in cancer research, particularly in the development of targeted therapies (Shames et al., 2013).
Peripheral Blood Collection Enhancement
Zhu et al. (2022) explored the application of methyl nicotinate solution in enhancing peripheral blood collection. This demonstrates the potential of methyl nicotinate in medical procedures, particularly in improving blood sample collection techniques (Zhu et al., 2022).
Safety And Hazards
“Methyl 6-(bromomethyl)nicotinate” is classified as a dangerous substance. It has hazard statements H302+H312+H332-H314 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
methyl 6-(bromomethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)6-2-3-7(4-9)10-5-6/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQSKJQDKUAART-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10927355 | |
Record name | Methyl 6-(bromomethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10927355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(bromomethyl)nicotinate | |
CAS RN |
131803-48-0 | |
Record name | Methyl 6-(bromomethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10927355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromomethyl-nicotinic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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